Synonyms for 4-Amino-3-fluoro-5-methylbenzoic acid in literature
Synonyms for 4-Amino-3-fluoro-5-methylbenzoic acid in literature
An In-Depth Technical Guide to 4-Amino-3-fluoro-5-methylbenzoic Acid: Nomenclature, Synthesis, and Applications in Drug Discovery
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Amino-3-fluoro-5-methylbenzoic acid, a substituted aromatic building block with significant potential in medicinal chemistry and drug development. The guide elucidates the compound's nomenclature, including its various synonyms and CAS Registry Number identifiers. A detailed, proposed synthetic pathway is presented, grounded in established organic chemistry principles and supported by literature precedents for analogous compounds. The physicochemical properties are summarized, and its critical application as a key intermediate in the synthesis of therapeutic agents, notably cyclin-dependent kinase (CDK) inhibitors, is discussed in depth. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this and similar molecules in their research endeavors.
Introduction: The Strategic Importance of Substituted Anthranilic Acid Derivatives
Substituted aminobenzoic acids are a cornerstone of modern medicinal chemistry. The strategic placement of various functional groups on the aromatic ring can profoundly influence a molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability. Furthermore, these substituents provide critical vectors for molecular recognition, enabling targeted interactions with biological macromolecules. The introduction of a fluorine atom, in particular, is a widely employed strategy in drug design to modulate pKa, enhance binding affinity, and improve metabolic stability. 4-Amino-3-fluoro-5-methylbenzoic acid represents a unique confluence of these strategic elements, making it a valuable building block for the synthesis of complex, biologically active molecules. This guide aims to provide a detailed technical resource on this compound, from its fundamental properties to its application in cutting-edge drug discovery.
Nomenclature and Identification
A clear and unambiguous identification of chemical entities is paramount for scientific communication and reproducibility. 4-Amino-3-fluoro-5-methylbenzoic acid is known in the literature and chemical databases by several identifiers.
Synonyms and IUPAC Name
The systematic IUPAC name for this compound is 4-Amino-3-fluoro-5-methylbenzoic acid . While this is the most formal designation, several synonyms are likely to be encountered in chemical supplier catalogs and databases. Based on the naming conventions for similar compounds, likely synonyms include:
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Benzoic acid, 4-amino-3-fluoro-5-methyl-
It is important for researchers to be aware of these potential variations when conducting literature and database searches.
Chemical Identifiers
A degree of ambiguity exists regarding the CAS Registry Number for this compound, with multiple numbers appearing in supplier databases for the same chemical name. This is not an uncommon occurrence for research chemicals. The two most frequently cited CAS numbers are:
| Identifier | Value |
| CAS Registry Number | 1884333-33-8 and 2015963-18-3[1] |
| Molecular Formula | C₈H₈FNO₂ |
| InChI | 1S/C8H8FNO2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,10H2,1H3,(H,11,12) |
| InChIKey | YMHWVTQOVLACFS-UHFFFAOYSA-N |
Researchers are advised to verify the identity of the compound using analytical data, such as NMR or mass spectrometry, rather than relying solely on the CAS number.
Physicochemical and Predicted Spectral Properties
The physicochemical properties of 4-Amino-3-fluoro-5-methylbenzoic acid are crucial for its handling, reactivity, and pharmacokinetic profile when incorporated into a larger molecule.
| Property | Predicted / Known Value |
| Molecular Weight | 169.15 g/mol |
| Appearance | Expected to be a solid at room temperature |
| pKa | Estimated to be around 4-5 for the carboxylic acid and 2-3 for the amino group, influenced by the electron-withdrawing fluorine and electron-donating methyl and amino groups. |
| Solubility | Likely soluble in organic solvents such as DMSO and methanol, with limited solubility in water. |
Predicted Spectroscopic Data
While specific spectra for this compound are not widely published, the expected NMR and mass spectral characteristics can be predicted based on its structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amino protons, and the methyl protons. The aromatic protons will likely appear as singlets or narrow doublets due to the substitution pattern.
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¹³C NMR: The carbon NMR will show eight distinct signals corresponding to each carbon atom in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant.
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¹⁹F NMR: A single resonance is expected for the fluorine atom. The chemical shift will be indicative of its electronic environment on the aromatic ring.
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Mass Spectrometry: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 169.15. Common fragmentation patterns for aminobenzoic acids include the loss of water, carbon monoxide, and the carboxyl group.
Proposed Synthesis Protocol
Overall Synthetic Workflow
The proposed synthesis involves the nitration of a substituted toluene, followed by reduction of the nitro group to an amine, and subsequent functional group manipulations to arrive at the final product.
Caption: Proposed synthetic workflow for 4-Amino-3-fluoro-5-methylbenzoic acid.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Nitration of 3-Fluoro-5-methylbenzoic acid
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To a stirred solution of 3-fluoro-5-methylbenzoic acid in concentrated sulfuric acid, cooled to 0 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to stir at room temperature for several hours.
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Pour the reaction mixture onto crushed ice and collect the resulting precipitate by filtration.
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Wash the solid with cold water and dry under vacuum to yield 3-fluoro-5-methyl-4-nitrobenzoic acid.
Step 2: Reduction of the Nitro Group
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Suspend the 3-fluoro-5-methyl-4-nitrobenzoic acid in ethanol or a mixture of ethanol and water.
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Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
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Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
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Filter the hot reaction mixture to remove the catalyst or iron salts.
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Cool the filtrate and adjust the pH to precipitate the product.
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Collect the solid by filtration, wash with water, and dry to obtain 4-Amino-3-fluoro-5-methylbenzoic acid.
Disclaimer: This is a proposed synthetic route and has not been experimentally validated. Researchers should conduct their own literature search and optimization studies.
Applications in Drug Discovery: A Key Building Block for CDK Inhibitors
The utility of 4-Amino-3-fluoro-5-methylbenzoic acid as a valuable synthetic intermediate is exemplified by its use in the development of potent and selective inhibitors of cyclin-dependent kinases (CDKs).
Role in the Synthesis of CDK Inhibitors
A patent application (WO2019213403A1) describes the use of 4-Amino-3-fluoro-5-methylbenzoic acid as a key building block in the synthesis of a series of quinazolin-2-amine derivatives that act as CDK inhibitors[2]. In this context, the carboxylic acid functionality of 4-Amino-3-fluoro-5-methylbenzoic acid is activated and coupled with the amine group of a substituted pyrrolidinyl-quinazolinamine scaffold to form an amide bond.
Caption: Amide coupling reaction to form a CDK inhibitor.[2]
The Significance of CDK Inhibition in Oncology
Cyclin-dependent kinases are a family of protein kinases that play a crucial role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation. Therefore, the development of small molecule inhibitors of CDKs is a major focus of cancer research. The compounds synthesized using 4-Amino-3-fluoro-5-methylbenzoic acid are designed to fit into the ATP-binding pocket of specific CDKs, thereby blocking their activity and arresting the cell cycle of cancerous cells. The specific substitution pattern of the benzoic acid moiety is critical for optimizing the binding affinity and selectivity of these inhibitors.
Conclusion
4-Amino-3-fluoro-5-methylbenzoic acid is a strategically important building block for medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amine, a fluorine atom, and a methyl group, provides a versatile platform for the synthesis of complex, biologically active molecules. While its nomenclature has some ambiguity with respect to its CAS Registry Number, its identity can be confirmed through standard analytical techniques. Although a detailed synthesis is not yet published, a plausible synthetic route can be proposed based on established chemical principles. The documented use of this compound in the synthesis of CDK inhibitors underscores its potential in the development of novel therapeutics, particularly in the field of oncology. This guide provides a foundational resource for researchers interested in utilizing this promising chemical entity.
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